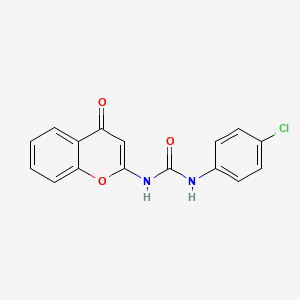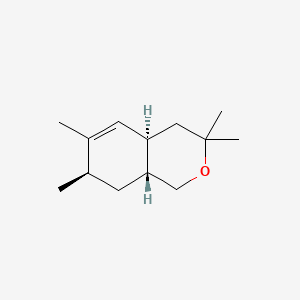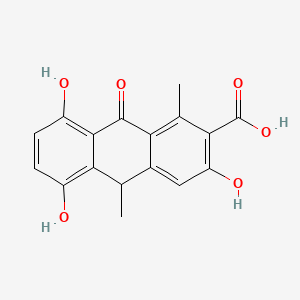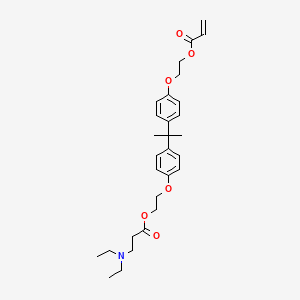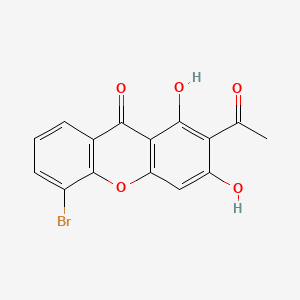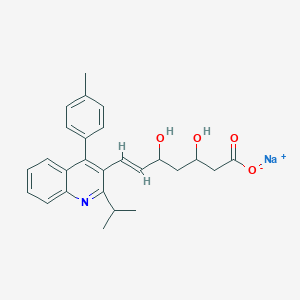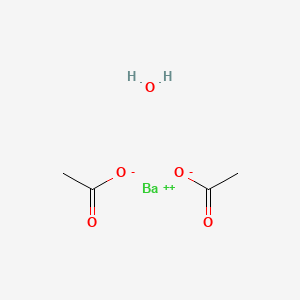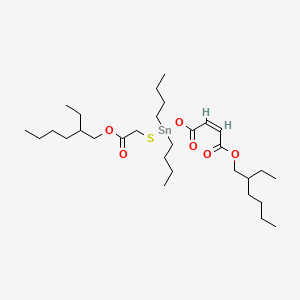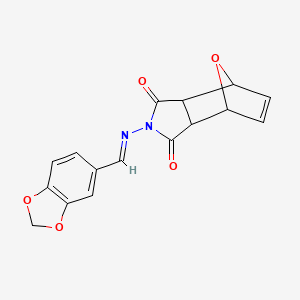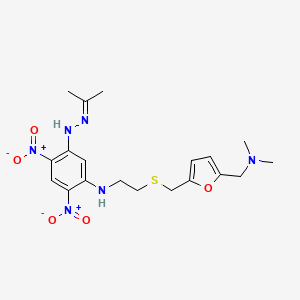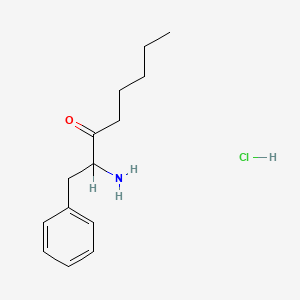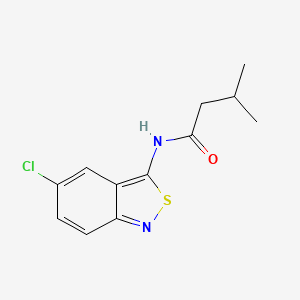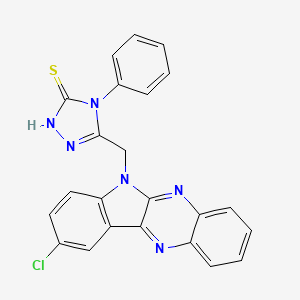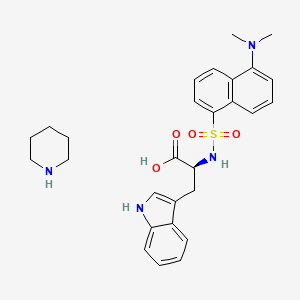
Einecs 282-661-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a colorless, flammable liquid with a strong odor and is commonly used as a solvent and cleaning agent.
准备方法
Synthetic Routes and Reaction Conditions
2-Propanol can be synthesized through the hydration of propene. This process involves the reaction of propene with water in the presence of an acid catalyst, typically sulfuric acid, to produce isopropyl alcohol. The reaction conditions include moderate temperatures and pressures to optimize yield and efficiency.
Industrial Production Methods
Industrial production of 2-Propanol is primarily achieved through the indirect hydration of propene. This method involves the formation of isopropyl sulfate, which is then hydrolyzed to produce isopropyl alcohol. The process is carried out in large-scale reactors with controlled temperatures and pressures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-Propanol undergoes various chemical reactions, including:
Oxidation: 2-Propanol can be oxidized to acetone using oxidizing agents such as chromic acid or potassium dichromate.
Reduction: It can be reduced to propane using strong reducing agents like lithium aluminum hydride.
Substitution: 2-Propanol can undergo substitution reactions with halogens to form isopropyl halides.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium dichromate, and other oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Acetone
Reduction: Propane
Substitution: Isopropyl halides (e.g., isopropyl chloride, isopropyl bromide)
科学研究应用
2-Propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and extractions.
Biology: Employed in DNA and RNA extraction protocols due to its ability to precipitate nucleic acids.
Medicine: Utilized as an antiseptic and disinfectant in medical settings.
Industry: Used in the manufacture of cosmetics, pharmaceuticals, and personal care products.
作用机制
The mechanism of action of 2-Propanol involves its ability to disrupt cellular membranes and denature proteins. This property makes it an effective antiseptic and disinfectant. At the molecular level, 2-Propanol targets the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, causing denaturation and loss of function.
相似化合物的比较
2-Propanol can be compared with other similar compounds such as ethanol and methanol:
Ethanol: Similar to 2-Propanol, ethanol is a widely used solvent and disinfectant. ethanol is less toxic and has a lower boiling point.
Methanol: Methanol is also a common solvent but is more toxic than 2-Propanol. It has a lower boiling point and is used in different industrial applications.
List of Similar Compounds
- Ethanol (C2H6O)
- Methanol (CH4O)
- Butanol (C4H10O)
属性
CAS 编号 |
84282-15-5 |
|---|---|
分子式 |
C28H34N4O4S |
分子量 |
522.7 g/mol |
IUPAC 名称 |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid;piperidine |
InChI |
InChI=1S/C23H23N3O4S.C5H11N/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19;1-2-4-6-5-3-1/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28);6H,1-5H2/t20-;/m0./s1 |
InChI 键 |
XWVQVPLUXCHVMT-BDQAORGHSA-N |
手性 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O.C1CCNCC1 |
规范 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O.C1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


